molecular formula C22H22N2O7 B5421098 ethyl 2-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]acetate

ethyl 2-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]acetate

Cat. No.: B5421098
M. Wt: 426.4 g/mol
InChI Key: ICVYGROUJDBJJO-MHWRWJLKSA-N
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Description

Ethyl 2-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]acetate is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a methoxybenzoyl group

Preparation Methods

The synthesis of ethyl 2-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]acetate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, such as 1,3-benzodioxole and 2-methoxybenzoyl chloride. These intermediates undergo a series of reactions, including esterification, amidation, and condensation, under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Ethyl 2-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound, leading to the formation of new derivatives.

    Hydrolysis: Acidic or basic hydrolysis can break down the ester and amide bonds, resulting in the formation of carboxylic acids and amines.

Scientific Research Applications

Ethyl 2-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]acetate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]acetate involves its interaction with molecular targets such as enzymes, receptors, or proteins. The benzodioxole and methoxybenzoyl groups may facilitate binding to specific sites, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]acetate can be compared with similar compounds such as:

    Ethyl 3-(1,3-benzodioxol-5-yl)acrylate: Shares the benzodioxole ring but differs in the functional groups attached.

    Benzo-1,3-dioxol-5-yl acetate: Similar core structure but lacks the methoxybenzoyl and amino groups.

    3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Contains the benzodioxole ring but has different substituents and functional groups.

Properties

IUPAC Name

ethyl 2-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O7/c1-3-29-20(25)12-23-22(27)16(10-14-8-9-18-19(11-14)31-13-30-18)24-21(26)15-6-4-5-7-17(15)28-2/h4-11H,3,12-13H2,1-2H3,(H,23,27)(H,24,26)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVYGROUJDBJJO-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CNC(=O)/C(=C\C1=CC2=C(C=C1)OCO2)/NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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